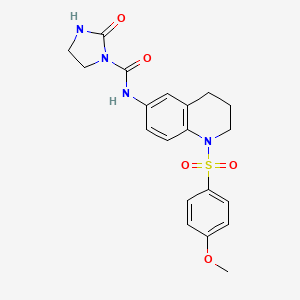

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxoimidazolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5S/c1-29-16-5-7-17(8-6-16)30(27,28)24-11-2-3-14-13-15(4-9-18(14)24)22-20(26)23-12-10-21-19(23)25/h4-9,13H,2-3,10-12H2,1H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPCCEXWOCHXQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)N4CCNC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxoimidazolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

- Tetrahydroquinoline moiety

- Imidazolidine ring

- A sulfonyl group attached to a methoxyphenyl substituent

This structural diversity is believed to contribute to its varied biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action appears to involve the inhibition of specific targets related to cancer cell proliferation and survival.

- In vitro Studies : In cell line assays, the compound demonstrated significant cytotoxicity against various cancer types, including breast and lung cancer cells. For instance, IC50 values were reported in the low micromolar range for several tested cell lines, indicating potent activity.

The proposed mechanisms by which this compound exerts its anticancer effects include:

- Inhibition of Topoisomerase II : Similar compounds have shown that inhibition of this enzyme can lead to DNA damage and apoptosis in cancer cells.

- Induction of Apoptosis : The compound may promote apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence regarding the antimicrobial activity of the compound. Preliminary results indicate effectiveness against certain bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Neuroprotective Effects

Some studies suggest that the compound may also exhibit neuroprotective effects, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways. This aspect remains under investigation but offers promising avenues for treating neurodegenerative diseases.

Case Study 1: Anticancer Activity in Animal Models

In a study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The study reported a decrease in Ki67 expression, indicating reduced cell proliferation within tumors.

Case Study 2: Safety Profile Assessment

A safety assessment conducted on rodents revealed no significant acute toxicity at therapeutic doses. Histopathological examinations showed no adverse effects on vital organs, supporting the compound's potential for further development.

Scientific Research Applications

Structural Representation

The structural representation of the compound includes a sulfonyl group attached to a tetrahydroquinoline moiety, which is further linked to an imidazolidine derivative. This unique structure contributes to its biological activities.

Anticancer Research

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

- Histone Deacetylase Inhibition : Compounds similar to N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxoimidazolidine-1-carboxamide have been shown to inhibit histone deacetylases (HDACs), leading to marked cytotoxicity against prostate cancer cell lines (PC-3) and tumor growth inhibition in xenograft models .

Antimicrobial Activity

The incorporation of the (4-methoxyphenyl)sulfonyl moiety has demonstrated potential in antimicrobial applications:

- Antibacterial and Antifungal Studies : Compounds derived from this structure have been tested against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, showing significant antimicrobial activity .

Antiproliferative Agents

The compound has also been explored for its antiproliferative effects:

- PI3K Inhibitors : The sulfonylamino moiety within the compound has been linked to significant antiproliferative activities against various human cancer cell lines .

Synthesis and Characterization

A study focused on synthesizing derivatives of this compound highlighted its potential as a diuretic and antihypertensive agent. The synthesis involved reactions that incorporated the sulfonyl group effectively into quinazoline derivatives .

Biological Evaluation

In vitro studies have shown that certain derivatives exhibit growth inhibition percentages exceeding 75% against various cancer cell lines, indicating strong potential for therapeutic applications .

Comparison with Similar Compounds

Structural Comparison

The target compound differs from structurally related tetrahydroquinoline derivatives in its substituent patterns. Key analogs include:

Key Observations :

- The target’s sulfonyl group increases hydrophilicity compared to the alkylamine substituents in compounds 68, 70, 28, and 27.

- The imidazolidinone-carboxamide group may enhance hydrogen-bonding capacity relative to the thiophene-carboximidamide groups in analogs .

Physicochemical Properties:

- Polarity : The sulfonyl group in the target compound likely increases aqueous solubility compared to the hydrophobic thiophene groups in analogs.

- Molecular Weight: Estimated to be higher than analogs due to the imidazolidinone-carboxamide group.

Hypotheses for the Target Compound :

- The sulfonyl group may improve binding to NOS isoforms by interacting with polar residues in the active site.

- The imidazolidinone could mimic substrate conformations, enhancing potency compared to thiophene-based analogs.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and how can purity be optimized?

- Methodology : Synthesis typically involves reacting 1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine with 2-oxoimidazolidine-1-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at reflux) .

- Purification : Use flash chromatography (ethyl acetate/hexane gradients) followed by recrystallization from ethanol to achieve >95% purity. Monitor intermediates via TLC and confirm final structure via H/C NMR and HRMS .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Key Techniques :

- NMR : Assign peaks for the sulfonyl group (δ ~3.8 ppm for methoxy protons) and imidazolidine carbonyl (δ ~170 ppm in C NMR) .

- IR : Confirm sulfonamide (S=O stretches at ~1150–1350 cm) and carboxamide (C=O at ~1650 cm) .

- Mass Spectrometry : HRMS to verify molecular ion [M+H] and fragment patterns .

Q. How can solubility and stability be assessed for in vitro assays?

- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS at pH 7.4). Use dynamic light scattering to detect aggregation .

- Stability : Incubate in simulated physiological conditions (37°C, pH 7.4) for 24–72 hours. Monitor degradation via HPLC and compare retention times .

Q. What preliminary biological assays are suitable for evaluating pharmacological potential?

- Target Screening : Use kinase or protease inhibition panels (e.g., Eurofins Cerep Panels) to identify targets .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Approach :

- Substituent Variation : Modify the 4-methoxyphenylsulfonyl group (e.g., replace with 4-fluorophenyl or benzyl groups) and compare bioactivity .

- Core Modifications : Replace tetrahydroquinoline with indole or pyridine cores to assess scaffold flexibility .

- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC values .

Q. What strategies resolve contradictions in reported bioactivity data across analogs?

- Case Study : If anti-inflammatory activity is observed in analogs with ethyl substituents (e.g., ) but absent in methoxy derivatives:

- Hypothesis Testing : Evaluate solubility differences or target specificity via molecular docking (e.g., COX-2 vs. TNF-α) .

- Experimental Validation : Repeat assays under standardized conditions (e.g., identical cell lines, serum-free media) .

Q. How can computational modeling optimize binding affinity for a target enzyme?

- Protocol :

- Docking Studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). Focus on sulfonamide and carboxamide hydrogen bonds .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues .

- Validation : Synthesize top-predicted analogs and test via SPR (surface plasmon resonance) for K validation .

Q. What advanced techniques improve synthetic yield and scalability?

- Optimization :

- Catalysis : Screen Pd/C or Ni catalysts for Suzuki couplings in tetrahydroquinoline functionalization .

- Flow Chemistry : Implement continuous-flow reactors to enhance sulfonamide coupling efficiency (>80% yield) .

- Scale-Up Challenges : Address exothermicity during sulfonation by controlled temperature ramping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.